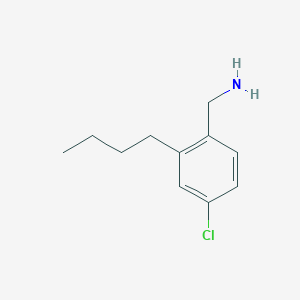

n-Butyl-4-chlorobenzenemethanamine

Overview

Description

N-Butyl-4-chlorobenzenemethanamine is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystalline Properties

n-Butyl-4-chlorobenzenemethanamine has been studied for its properties in the context of liquid crystals. One study focuses on compounds like N-(n-butyl)-4-n-pentyl-4′-biphenylamine, demonstrating enantiotropic smectic A phase, which is significant in the field of liquid crystalline amines (Macmillan & Labes, 1979).

Synthesis and Characterization

The synthesis and characterization of related compounds provide insights into the chemical properties and potential applications of this compound. An example includes the study of butenafine analogues, exploring solvent actions and reducing efficiencies during synthesis (Muhammad, Jimoh, & Awwal, 2018).

Stationary Phases in Chromatography

The compound's derivatives have been used as stationary phases in gas-liquid chromatography, particularly for the separation of positional isomers of benzene and related compounds. This application leverages the liquid crystalline properties of these derivatives (Naikwadi, Panse, Bapat, & Ghatge, 1980).

Corrosion Inhibition

In the field of materials science, studies have explored the use of n-butylamine derivatives as corrosion inhibitors in various environments. Their effectiveness in protecting metals like mild steel in acidic solutions has been a subject of interest (Bastidas, Damborenea, & Vázquez, 1997).

Pharmaceutical Applications

Research has also looked into the pharmaceutical applications of compounds structurally similar to this compound. For instance, N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to HIV protease inhibitors, has been produced via a continuous flow system, illustrating the potential pharmaceutical relevance of these compounds (Pollet et al., 2009).

Kinetic Studies

Kinetic studies involving reactions of derivatives in various mediums have been conducted. These studies are crucial in understanding the reaction dynamics of these compounds, which can have implications in both pharmaceutical and industrial applications (García‐Río, Mejuto, & Pérez-Lorenzo, 2006).

Analytical Chemistry

In analytical chemistry, studies have employed derivatives of this compound for the detection of contaminants in products like hair dyes. This highlights its utility in developing sensitive and specific analytical methods (Lizier & Zanoni, 2012).

Properties

IUPAC Name |

(2-butyl-4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-4-9-7-11(12)6-5-10(9)8-13/h5-7H,2-4,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJWRVNSSOSBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)

![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate](/img/structure/B2361718.png)

![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)

![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/structure/B2361729.png)

![1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B2361731.png)